6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) is a heterocyclic building block featuring a pyridine ring functionalized with both an aldehyde and a piperazine moiety. This specific combination of reactive groups makes it a critical, late-stage intermediate in the synthesis of complex pharmaceutical agents, most notably poly(ADP-ribose)polymerase (PARP) inhibitors. [1] Its primary value lies in its established role in convergent synthetic strategies, where it provides a reliable handle for forming key C-N bonds via reductive amination, a widely used transformation in pharmaceutical process chemistry. [2]
Substituting 6-(Piperazin-1-yl)nicotinaldehyde with a close analog (e.g., an N-methylated piperazine variant or a different 6-substituted nicotinaldehyde) or opting for an alternative synthetic strategy introduces significant process risk and cost. This compound is a validated intermediate in optimized, multi-kilogram scale syntheses of the PARP inhibitor Niraparib. [1] Any deviation from this exact structure would necessitate complete re-development and re-validation of critical downstream steps, such as the high-yield reductive amination coupling. Using an earlier-stage precursor, like 6-chloronicotinaldehyde, would require adding more steps to the synthesis, increasing complexity and potentially introducing new impurity profiles that are difficult to remove from the final active pharmaceutical ingredient (API). [REFS-1, REFS-2]
In the scaled-up synthesis of Niraparib, the reductive amination sequence is a pivotal step. The reaction of 6-(Piperazin-1-yl)nicotinaldehyde with the chiral amine intermediate (tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate) to form the imine proceeds with a 93% yield when conducted in MTBE, a significant improvement over initial routes. [1] This high conversion rate is critical for maximizing throughput and minimizing downstream purification challenges, a key consideration for any procurement decision involving API intermediates.
| Evidence Dimension | Chemical Yield (Imine Formation Step) |
| Target Compound Data | 93% Yield |
| Comparator Or Baseline | Initial Medicinal Chemistry Route (in EtOH): Lower, less optimized yield. |
| Quantified Difference | Substantial yield improvement in optimized process solvent (MTBE vs. EtOH). |
| Conditions | Reaction with tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, MTBE as solvent. |
A higher yield in this key bond-forming reaction directly translates to lower manufacturing costs and reduced waste for the final API.
The use of 6-(Piperazin-1-yl)nicotinaldehyde is integral to an improved, second-generation process for Niraparib synthesis. This optimized route, which relies on the aldehyde, achieves an 11% overall yield. [1] This is a nearly 3-fold improvement compared to the original medicinal chemistry route, which had a 3-4% overall yield and required a low-yielding resolution step and final-stage preparative SFC purification. [1] Procuring this specific aldehyde allows manufacturers to leverage a more efficient, convergent strategy over less economical, linear approaches.
| Evidence Dimension | Overall Synthesis Yield |
| Target Compound Data | 11% (as part of the 2nd generation process) |
| Comparator Or Baseline | 3-4% (original medicinal chemistry route) |
| Quantified Difference | Approx. 2.75x to 3.6x higher overall yield. |
| Conditions | Complete multi-step synthesis of Niraparib. |
A significantly higher overall process yield dramatically lowers the cost of goods for the final drug substance and simplifies the manufacturing campaign.
Alternative synthetic routes to the Niraparib core often rely on chemistries less suitable for large-scale manufacturing, such as Friedel-Crafts acylations requiring aluminum trichloride or palladium-catalyzed cross-couplings (e.g., Suzuki). [REFS-1, REFS-2] These methods can introduce metallic impurities that require dedicated and costly removal steps. The route employing 6-(Piperazin-1-yl)nicotinaldehyde utilizes a cleaner reductive amination, circumventing the need for these harsh reagents and simplifying the purification of the final API to meet stringent regulatory standards.
| Evidence Dimension | Process Chemistry Type |
| Target Compound Data | Utilized in a Reductive Amination pathway. |
| Comparator Or Baseline | Alternative routes using Friedel-Crafts acylation or Pd-catalyzed cross-coupling. |
| Quantified Difference | Qualitative: Avoids harsh Lewis acids (AlCl3) and transition metal catalysts (Pd). |
| Conditions | Industrial scale API synthesis. |
Selecting this intermediate supports a cleaner, more cGMP-friendly process, reducing the risk of metallic impurities and avoiding harsh reagents that complicate waste disposal and equipment cleaning.
This compound is the designated procurement choice for the scaled manufacturing of Niraparib. Its use is central to a validated, high-yield (11% overall) process, specifically enabling the critical, high-conversion (93% yield) reductive amination coupling step. [1]
For medicinal chemistry programs aiming to develop analogs of Niraparib, this aldehyde serves as a reliable starting point. It allows researchers to leverage the well-understood and robust reductive amination chemistry to couple with novel chiral amines, ensuring a high probability of success for the key fragment-coupling reaction.
In discovery chemistry, the demonstrated high reactivity and clean conversion of this aldehyde in reductive amination make it an ideal building block for library synthesis. It can be reliably reacted with a diverse set of primary and secondary amines to rapidly generate a library of compounds centered on the 6-(piperazin-1-yl)pyridine core, a known privileged structure in medicinal chemistry.